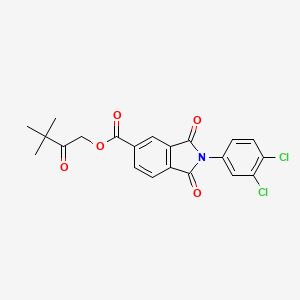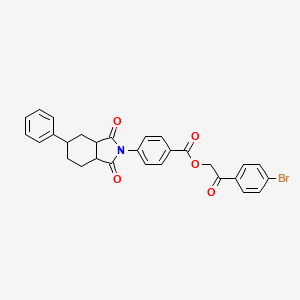
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is as follows:
-
Formation of the 1-(4-methoxyphenyl)-1-oxopropan-2-yl moiety
Starting Material: 4-methoxyacetophenone
Reagents: Acetyl chloride, aluminum chloride (Friedel-Crafts acylation)
Conditions: Anhydrous conditions, room temperature
Product: 1-(4-methoxyphenyl)-1-oxopropan-2-yl chloride
-
Formation of the 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate moiety
Starting Material: Phthalic anhydride, phenylamine
Reagents: Acetic acid, sodium acetate
Conditions: Reflux, 4-6 hours
Product: 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid
-
Coupling Reaction
Reagents: 1-(4-methoxyphenyl)-1-oxopropan-2-yl chloride, 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: 1-(4-hydroxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
Reduction: 1-(4-methoxyphenyl)-1-hydroxypropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
Substitution: 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-4-nitrobenzoate
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-hydroxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
- 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-4-nitrobenzoate
- 1-(4-methoxyphenyl)-1-hydroxypropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
Uniqueness
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H29NO6 |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C31H29NO6/c1-19(28(33)21-11-14-25(37-2)15-12-21)38-31(36)23-9-6-10-24(17-23)32-29(34)26-16-13-22(18-27(26)30(32)35)20-7-4-3-5-8-20/h3-12,14-15,17,19,22,26-27H,13,16,18H2,1-2H3 |
Clé InChI |
FAKRXNFNHOQWKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC(=CC=C2)N3C(=O)C4CCC(CC4C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B15151598.png)
![4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid](/img/structure/B15151609.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B15151621.png)
![Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B15151630.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide](/img/structure/B15151648.png)
![Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B15151654.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151656.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate](/img/structure/B15151666.png)
![N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}-N-phenylmethanesulfonamide](/img/structure/B15151674.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B15151682.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151684.png)
